Orthogonal Reactivity of Br-PEG3-C2-Boc vs. Amino- and Acid-Functionalized Analogs in Stepwise Synthesis
Unlike amino-terminated analogs (e.g., NH2-PEG3-C2-Boc) which risk self-coupling under carbodiimide activation, Br-PEG3-C2-Boc provides absolute orthogonality in sequential PROTAC assembly . The bromide terminus is a superior leaving group (SN2 reactivity) for alkylation of phenols or thiols under basic conditions, while the Boc-protected acid remains entirely inert, eliminating the need for temporary protection strategies [1].
| Evidence Dimension | Terminal functional group reactivity (orthogonality) |
|---|---|
| Target Compound Data | Bromide (Br) for SN2 alkylation; Boc-protected carboxyl (no reactivity until acidic deprotection) |
| Comparator Or Baseline | NH2-PEG3-C2-Boc (CAS 252881-74-6): Primary amine and Boc-protected carboxyl; Acid-PEG3-C2-Boc (CAS 1807539-06-5): Free carboxyl and Boc-protected carboxyl |
| Quantified Difference | Br terminus avoids self-reactivity and cross-reactivity with Boc; NH2 and COOH analogs require orthogonal protecting groups or risk polymerization. |
| Conditions | Standard peptide/amide coupling or alkylation conditions in PROTAC synthesis |
Why This Matters
This orthogonality eliminates protecting group manipulation steps and enables higher-yielding, more reproducible PROTAC library synthesis.
- [1] Empireagents. Br-PEG3-C2-Boc Small Molecule PEG. Product Technical Bulletin. 2023. View Source
